molecular formula C11H16ClNO2 B6164018 methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride CAS No. 2514948-43-5

methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride

Cat. No.: B6164018
CAS No.: 2514948-43-5
M. Wt: 229.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride typically involves the reaction of 3-(2-bromoethyl)benzoic acid methyl ester with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used solvents and reagents are selected based on their cost-effectiveness and availability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes. It is known to potentiate dopamine while partially inhibiting serotonin, which may contribute to its effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(benzyl(ethyl)amino)ethyl]benzoate hydrochloride
  • Methyl 3-[2-(benzyl(methyl)amino)ethyl]benzoate hydrochloride
  • Methyl 3-[2-(methylamino)ethyl]benzoate

Uniqueness

Methyl 3-[2-(methylamino)ethyl]benzoate hydrochloride is unique due to its specific chemical structure, which allows it to interact with various biological targets. Its ability to modulate neurotransmitter systems distinguishes it from other similar compounds, making it valuable in both research and potential therapeutic applications .

Properties

CAS No.

2514948-43-5

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.